molecular formula BrOPS B14274530 CID 71340781 CAS No. 130412-47-4

CID 71340781

Cat. No.: B14274530
CAS No.: 130412-47-4
M. Wt: 158.94 g/mol
InChI Key: GPWZVAJPFCRYBG-UHFFFAOYSA-N
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Description

CID 71340781 is a chemical compound identified in the context of CIEO (likely an essential oil or plant-derived extract), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . The compound is distributed across multiple fractions during vacuum distillation (Figure 1C), suggesting variability in volatility or polarity compared to other components in CIEO .

Properties

CAS No.

130412-47-4

Molecular Formula

BrOPS

Molecular Weight

158.94 g/mol

InChI

InChI=1S/BrOPS/c1-3(2)4

InChI Key

GPWZVAJPFCRYBG-UHFFFAOYSA-N

Canonical SMILES

O=P(=S)Br

Origin of Product

United States

Preparation Methods

The synthesis of CID 71340781 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the following steps:

    Synthesis: The compound is synthesized through a series of chemical reactions, often involving the use of specific reagents and catalysts.

    Purification: The synthesized compound undergoes purification processes to remove impurities and achieve the desired level of purity.

    Crystallization: The purified compound is then crystallized to obtain the final product in a stable form.

Chemical Reactions Analysis

CID 71340781 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71340781 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71340781 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes within the cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound (CIEO) CAS 1254115-23-5 (PubChem 57416287) CAS 7254-19-5 (PubChem 252137)
Molecular Formula Not explicitly reported C₇H₁₄N₂O C₉H₆BrNO₂
Molecular Weight Not explicitly reported 142.20 g/mol 240.05 g/mol
Log Po/w Inferred low (volatile) 0.03 (consensus) High polarity (data unspecified)
Solubility Likely hydrophobic 86.7 mg/mL (very soluble) 0.052 mg/mL (sparingly soluble)
Bioactivity Not reported P-gp substrate; no CYP inhibition CYP1A2 inhibitor; BBB-permeable

Key Observations:

Volatility vs. Stability: this compound’s distribution across vacuum distillation fractions suggests moderate volatility, contrasting with the non-volatile, brominated aromatic compound CAS 7254-19-5 .

Solubility Trends : While this compound’s solubility is unquantified, its presence in an essential oil implies hydrophobicity, akin to CAS 7254-19-5’s low solubility (0.052 mg/mL) . Conversely, CAS 1254115-23-5 exhibits high solubility (86.7 mg/mL), likely due to its aliphatic nitro group .

Bioactivity Potential: this compound’s bioactivity remains unstudied in the provided evidence, whereas CAS 7254-19-5 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

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